Cas no 49612-12-6 (4-hydrazino-6-methoxy-2-methylquinoline)

4-hydrazino-6-methoxy-2-methylquinoline Chemical and Physical Properties
Names and Identifiers
-
- 4-hydrazino-6-methoxy-2-methylquinoline
- 4-Hydrazinyl-6-methoxy-2-methylquinoline
- AKOS002683262
- SB70643
- 49612-12-6
- SCHEMBL4906277
- BDBM50515988
- CHEMBL4468980
- STK156785
-
- Inchi: InChI=1S/C11H13N3O/c1-7-5-11(14-12)9-6-8(15-2)3-4-10(9)13-7/h3-6H,12H2,1-2H3,(H,13,14)
- InChI Key: UQSUGGNYWOKFIA-UHFFFAOYSA-N
- SMILES: CC1=CC(=C2C=C(C=CC2=N1)OC)NN
Computed Properties
- Exact Mass: 203.10600
- Monoisotopic Mass: 203.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.2Ų
- XLogP3: 1.8
Experimental Properties
- PSA: 60.17000
- LogP: 2.61070
4-hydrazino-6-methoxy-2-methylquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM241906-1g |
4-Hydrazinyl-6-methoxy-2-methylquinoline |
49612-12-6 | 97% | 1g |
$281 | 2021-08-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651564-10g |
4-Hydrazinyl-6-methoxy-2-methylquinoline |
49612-12-6 | 98% | 10g |
¥14842.00 | 2024-05-11 | |
Crysdot LLC | CD11116634-10g |
4-Hydrazinyl-6-methoxy-2-methylquinoline |
49612-12-6 | 97% | 10g |
$1092 | 2024-07-17 | |
Chemenu | CM241906-5g |
4-Hydrazinyl-6-methoxy-2-methylquinoline |
49612-12-6 | 97% | 5g |
$795 | 2021-08-04 | |
Chemenu | CM241906-10g |
4-Hydrazinyl-6-methoxy-2-methylquinoline |
49612-12-6 | 97% | 10g |
$1029 | 2021-08-04 | |
Chemenu | CM241906-5g |
4-Hydrazinyl-6-methoxy-2-methylquinoline |
49612-12-6 | 97% | 5g |
$795 | 2022-09-01 | |
Chemenu | CM241906-10g |
4-Hydrazinyl-6-methoxy-2-methylquinoline |
49612-12-6 | 97% | 10g |
$1029 | 2022-09-01 | |
Chemenu | CM241906-1g |
4-Hydrazinyl-6-methoxy-2-methylquinoline |
49612-12-6 | 97% | 1g |
$281 | 2022-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651564-5g |
4-Hydrazinyl-6-methoxy-2-methylquinoline |
49612-12-6 | 98% | 5g |
¥11475.00 | 2024-05-11 | |
Crysdot LLC | CD11116634-5g |
4-Hydrazinyl-6-methoxy-2-methylquinoline |
49612-12-6 | 97% | 5g |
$842 | 2024-07-17 |
4-hydrazino-6-methoxy-2-methylquinoline Related Literature
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1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
Additional information on 4-hydrazino-6-methoxy-2-methylquinoline
Introduction to 4-hydrazino-6-methoxy-2-methylquinoline (CAS No. 49612-12-6)
4-hydrazino-6-methoxy-2-methylquinoline, identified by its Chemical Abstracts Service (CAS) number 49612-12-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and therapeutic potential. The presence of both hydrazino and methoxy functional groups in its structure imparts unique reactivity and makes it a valuable intermediate in the synthesis of more complex pharmacophores.
The quinoline scaffold is well-documented for its role in developing antimicrobial, antimalarial, and anticancer agents. Among the various derivatives, 4-hydrazino-6-methoxy-2-methylquinoline stands out due to its structural features that facilitate further chemical modifications. The hydrazino group (-NH-NH₂) is particularly versatile, enabling reactions such as condensation with carbonyl compounds to form hydrazones, which are frequently employed in drug design. Additionally, the methoxy group (-OCH₃) serves as a protecting or activating group, depending on the reaction context.
In recent years, there has been a surge in research focused on quinoline derivatives as potential therapeutic agents. Notably, studies have explored the antimicrobial properties of various quinoline-based compounds, including those with hydrazino substituents. The hydrazino group has been shown to interact with bacterial enzymes and DNA, leading to mechanisms that inhibit microbial growth. This has prompted investigations into 4-hydrazino-6-methoxy-2-methylquinoline as a precursor for novel antibiotics targeting resistant strains.
Moreover, the methoxy group in 4-hydrazino-6-methoxy-2-methylquinoline contributes to the compound's solubility and metabolic stability, which are critical factors in drug development. Researchers have leveraged this property to optimize formulations for better bioavailability. Recent advancements in computational chemistry have also facilitated the design of derivatives with enhanced efficacy by predicting binding affinities and metabolic pathways using molecular modeling techniques.
One of the most compelling areas of research involving 4-hydrazino-6-methoxy-2-methylquinoline is its potential application in oncology. Quinoline derivatives have long been associated with anticancer activity, and modifications such as the introduction of hydrazino groups have been explored to improve cytotoxicity against tumor cells. Preliminary studies suggest that 4-hydrazino-6-methoxy-2-methylquinoline exhibits promising interactions with kinases and other enzymes overexpressed in certain cancers. These findings align with broader trends in oncology research, where targeting specific molecular pathways is key to developing effective treatments.
The synthesis of 4-hydrazino-6-methoxy-2-methylquinoline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions followed by functional group transformations. The involvement of skilled chemists and advanced laboratory equipment is essential to achieve the desired product specifications. Given its significance in medicinal chemistry, efforts are ongoing to refine synthetic methodologies for scalability and cost-efficiency.
In conclusion, 4-hydrazino-6-methoxy-2-methylquinoline (CAS No. 49612-12-6) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features make it a valuable building block for developing novel therapeutics targeting infections and cancers. As research continues to uncover new biological activities and synthetic strategies, this compound is poised to play an increasingly important role in drug discovery and development.
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